molecular formula C10H21Cl2N3O2 B2767718 N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride CAS No. 1909317-15-2

N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride

Cat. No.: B2767718
CAS No.: 1909317-15-2
M. Wt: 286.2
InChI Key: ZHPLEIAFYZXUCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride typically involves the reaction of piperidine derivatives with morpholine derivatives under specific conditions. One common method involves the use of hydrogenation, cyclization, and amination reactions . The reaction conditions often require the use of catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride include:

Uniqueness

This compound is unique due to its combination of both piperidine and morpholine rings, which provides it with distinct chemical and biological properties. This dual-ring structure allows for versatile applications in research and industry, making it a valuable compound for various scientific endeavors .

Properties

IUPAC Name

N-piperidin-4-ylmorpholine-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.2ClH/c14-10(13-5-7-15-8-6-13)12-9-1-3-11-4-2-9;;/h9,11H,1-8H2,(H,12,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPLEIAFYZXUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)N2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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